3-(Benzyloxy)-2,2-dimethylpropan-1-ol CAS 66582-32-9
3-(Benzyloxy)-2,2-dimethylpropan-1-ol CAS 66582-32-9
An In-depth Technical Guide to 3-(Benzyloxy)-2,2-dimethylpropan-1-ol (CAS 66582-32-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)-2,2-dimethylpropan-1-ol, with CAS number 66582-32-9, is a valuable intermediate in organic synthesis. Its structure incorporates a neopentyl glycol core, with one hydroxyl group protected by a benzyl ether and the other remaining as a primary alcohol. This differential protection makes it a useful building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, and applications.
Physicochemical and Computed Properties
The key physical and chemical properties of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol are summarized below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 66582-32-9 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₈O₂ | [2][3][4] |
| Molecular Weight | 194.27 g/mol | [1][2][3] |
| IUPAC Name | 3-(benzyloxy)-2,2-dimethylpropan-1-ol | [1] |
| Synonyms | 2,2-Dimethyl-3-(phenylmethoxy)-1-propanol, 3-(Benzyloxy)-2,2-dimethylpropanol | [2][5] |
| Physical Form | Colorless to light yellow liquid/oil | [1][2] |
| Purity | Typically ≥95% | [1] |
| Density (Predicted) | 1.010 ± 0.06 g/cm³ | [2] |
| XLogP3 | 2.1 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Exact Mass | 194.130679813 u | [2] |
| Storage Conditions | Refrigerator, 2-8°C, under inert atmosphere | [1][4][6] |
Synthesis and Purification
The primary route for synthesizing 3-(Benzyloxy)-2,2-dimethylpropan-1-ol is through the monobenzylation of 2,2-dimethylpropane-1,3-diol (neopentyl glycol).
General Synthesis Workflow
The synthesis involves the selective protection of one of the two primary hydroxyl groups of neopentyl glycol using a benzylating agent under basic conditions.
Caption: General workflow for the synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.
Experimental Protocols
Two common protocols for the synthesis are detailed below.
Protocol 1: Using Potassium Hydroxide (KOH) and a Phase Transfer Catalyst [2]
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Reaction Setup: To a 10-L four-neck round-bottom flask, add 2,2-dimethylpropane-1,3-diol (200 g, 1.92 mol), toluene (1 L), 50% aqueous KOH solution (1 L), and tetrabutylammonium iodide (n-Bu₄NI) (36 g, 97 mmol) as a phase transfer catalyst.
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Addition of Benzylating Agent: Cool the mixture to 0°C using an ice bath. Add (bromomethyl)benzene (benzyl bromide, 328 g, 1.92 mol) to the flask.
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Reaction: Allow the solution to warm to room temperature and stir for 16 hours.
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Workup: Quench the reaction by adding 1 L of ice-water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 4 L).
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Washing and Drying: Combine the organic layers and wash with brine (2 x 4 L). Dry the organic phase over anhydrous sodium sulfate.
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Concentration: Concentrate the solution under vacuum.
-
Purification: Purify the crude product by silica gel column chromatography to yield the title compound as a light yellow oil (77% yield).
Protocol 2: Using Sodium Hydride (NaH) in DMF [2]
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Reaction Setup: Dissolve the diol (48 mmol) in anhydrous N,N-Dimethylformamide (DMF, 120 mL) under an argon atmosphere.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in one portion. Stir the mixture at 0°C for 45 minutes.
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Addition of Benzylating Agent: Add benzyl bromide (BnBr, 0.97 equivalents) to the reaction mixture.
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Purification: The product is purified by column chromatography on silica gel using a gradient of 20% to 25% ethyl acetate in hexanes to afford 3-(benzyloxy)-2,2-dimethylpropan-1-ol as a colorless oil (94% yield).[2]
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the structure and purity of the compound.
| Data Type | Parameters and Results |
| ¹H NMR | (400 MHz, CHLOROFORM-d) δ: 7.39 - 7.25 (m, 5H, Ar-H), 4.50 (s, 2H, -OCH₂Ph), 3.45 (d, J=5.8 Hz, 2H, -CH₂OH), 3.31 (s, 2H, -C(CH₃)₂CH₂O-), 0.92 (s, 6H, -C(CH₃)₂) ppm.[2] |
| ¹H NMR | (300 MHz, DMSO-d₆) δ: 7.43-7.24 (m, 5H, Ar-H), 4.51-4.41 (m, 3H), 3.25-3.15 (m, 4H), 0.84 (s, 6H, -C(CH₃)₂) ppm.[2] |
| Mass Spec. (MS) | (ESI) m/z: 195.2 [M+H]⁺, calculated for C₁₂H₁₉O₂: 195.1.[2] |
Applications in Synthesis
3-(Benzyloxy)-2,2-dimethylpropan-1-ol serves as a key intermediate in multi-step organic syntheses. The free primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be used in coupling reactions, while the benzyl ether remains as a stable protecting group that can be removed under hydrogenolysis conditions.
Role as a Synthetic Intermediate
This compound is a precursor for other valuable synthetic building blocks. For example, it is an upstream product for the synthesis of ethyl (E)-5-(benzyloxy)-4,4-dimethylpent-2-enoate.[7]
Caption: Synthetic pathway from 3-(benzyloxy)-2,2-dimethylpropan-1-ol to a downstream product.
Safety Information
It is important to handle this chemical with appropriate safety precautions in a laboratory setting.
| Safety Aspect | Information |
| Signal Word | Warning |
| Pictograms | GHS07 (Exclamation mark) |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.
References
- 1. 3-(Benzyloxy)-2,2-dimethylpropan-1-ol | 66582-32-9 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. appchemical.com [appchemical.com]
- 4. 66582-32-9|3-(Benzyloxy)-2,2-dimethylpropan-1-ol|BLD Pharm [bldpharm.com]
- 5. BioOrganics [bioorganics.biz]
- 6. 3-(Benzyloxy)-2,2-dimethylpropan-1-ol | 66582-32-9 [sigmaaldrich.com]
- 7. Cas 121352-86-1,ethyl (E)-5-(benzyloxy)-4,4-dimethylpent-2-enoate | lookchem [lookchem.com]
